Cas no 2228233-62-1 (2-(aminomethyl)-3,3,4,4-tetrafluorobutanoic acid)

2-(Aminomethyl)-3,3,4,4-tetrafluorobutanoic acid is a fluorinated amino acid derivative characterized by its unique structural features, including a tetrafluorinated backbone and an aminomethyl functional group. This compound is of interest in medicinal chemistry and materials science due to its potential as a building block for peptidomimetics and fluorinated polymers. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it valuable for drug design applications. Its carboxylic acid and amine functionalities allow for further derivatization, enabling precise modifications for targeted applications. The compound’s rigid, fluorinated structure may also contribute to improved thermal and chemical stability in advanced material formulations.
2-(aminomethyl)-3,3,4,4-tetrafluorobutanoic acid structure
2228233-62-1 structure
Product Name:2-(aminomethyl)-3,3,4,4-tetrafluorobutanoic acid
CAS No:2228233-62-1
MF:C5H7F4NO2
MW:189.108195543289
CID:6220997
PubChem ID:165884636
Update Time:2025-05-24

2-(aminomethyl)-3,3,4,4-tetrafluorobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(aminomethyl)-3,3,4,4-tetrafluorobutanoic acid
    • EN300-1946616
    • 2228233-62-1
    • Inchi: 1S/C5H7F4NO2/c6-4(7)5(8,9)2(1-10)3(11)12/h2,4H,1,10H2,(H,11,12)
    • InChI Key: LYWUIXAOVJOHOR-UHFFFAOYSA-N
    • SMILES: FC(C(F)F)(C(C(=O)O)CN)F

Computed Properties

  • Exact Mass: 189.04129111g/mol
  • Monoisotopic Mass: 189.04129111g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.9
  • Topological Polar Surface Area: 63.3Ų

2-(aminomethyl)-3,3,4,4-tetrafluorobutanoic acid Pricemore >>

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Additional information on 2-(aminomethyl)-3,3,4,4-tetrafluorobutanoic acid

Introduction to 2-(Aminomethyl)-3,3,4,4-Tetrafluorobutanoic Acid (CAS No. 2228233-62-1)

The compound 2-(aminomethyl)-3,3,4,4-tetrafluorobutanoic acid, identified by the CAS registry number CAS No. 2228233-62-1, is a highly specialized chemical entity with unique structural and functional properties. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its potential applications in drug design and development. The presence of both an amino group and multiple fluorine atoms in its structure makes it a versatile molecule with diverse functional groups that can be exploited for various chemical reactions and biological activities.

Recent studies have highlighted the importance of fluorinated compounds in modern drug discovery. The fluorine atoms in 2-(aminomethyl)-3,3,4,4-tetrafluorobutanoic acid contribute to its lipophilicity and stability, which are critical properties for drug candidates. Moreover, the amino group provides a site for further functionalization, enabling the creation of bioisosteric replacements or conjugates that can enhance pharmacokinetic profiles.

The synthesis of this compound involves a multi-step process that typically begins with the fluorination of a suitable precursor. Advanced techniques such as electrophilic fluorination or nucleophilic substitution are employed to introduce the fluorine atoms at specific positions. The subsequent introduction of the amino group requires precise control over reaction conditions to ensure selectivity and yield. These synthetic strategies have been optimized in recent years to improve scalability and reduce environmental impact.

In terms of applications, 2-(aminomethyl)-3,3,4,4-tetrafluorobutanoic acid has shown promise in the development of peptide-based drugs and as a building block for complex molecules. Its ability to participate in peptide bond formation makes it a valuable reagent in solid-phase synthesis protocols. Additionally, its unique structure allows for the creation of bioactive molecules with improved solubility and bioavailability.

Recent research has also explored the use of this compound in targeted drug delivery systems. By incorporating it into lipid-based nanoparticles or polymeric micelles, researchers have demonstrated enhanced delivery efficiency to specific tissues or cells. These findings underscore the potential of CAS No. 2228233-62-1 as a key component in advanced therapeutic strategies.

The environmental impact of synthesizing and using this compound has also been a topic of interest. Efforts are being made to develop greener synthesis routes that minimize waste and energy consumption. For instance, catalytic fluorination methods and solvent-free reaction conditions are being investigated to reduce the ecological footprint associated with its production.

In conclusion, 2-(aminomethyl)-3,3,4,4-tetrafluorobutanoic acid (CAS No. 2228233-62-1) represents a significant advancement in chemical synthesis and drug discovery. Its unique combination of functional groups and structural features positions it as a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in the development of innovative therapeutic agents.

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